molecular formula C16H26N6O2 B7096054 tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate

tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate

Cat. No.: B7096054
M. Wt: 334.42 g/mol
InChI Key: BFXUBBXJTGYIHH-UHFFFAOYSA-N
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Description

tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate: is a complex organic compound featuring a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a tetrazole ring and a cyclopentene moiety

Properties

IUPAC Name

tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-16(2,3)24-15(23)17-13-8-9-21(11-13)14-18-19-20-22(14)10-12-6-4-5-7-12/h4,6,12-13H,5,7-11H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXUBBXJTGYIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=NN2CC3CCC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. This reaction often requires a catalyst such as zinc chloride and is conducted under reflux conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a Mannich reaction, where an aldehyde, amine, and ketone are reacted together in the presence of an acid catalyst.

    Attachment of the Cyclopentene Moiety: The cyclopentene group can be introduced via a Grignard reaction, where a cyclopentene magnesium bromide reacts with an appropriate electrophile.

    Formation of the Carbamate Group: The final step involves the reaction of the pyrrolidine-tetrazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene moiety, forming epoxides or diols.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Epoxides and Diols: From oxidation of the cyclopentene moiety.

    Amines: From reduction of the tetrazole ring.

    Substituted Carbamates: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to improve metabolic stability and bioavailability.

Industry

In the chemical industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to interact with biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
  • tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate is unique due to the presence of the tetrazole ring and the cyclopentene moiety. These structural features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.

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